N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
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Overview
Description
N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a propylsulfanyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl and propylsulfanyl groups. The final step involves the formation of the benzamide moiety. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced triazole derivatives.
Scientific Research Applications
N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Palladium(II) acetate
- Vanillin acetate
Comparison: N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to its specific combination of functional groups and its triazole ring structure. Compared to similar compounds like cetylpyridinium chloride and domiphen bromide, which are primarily used as antimicrobial agents, this compound has a broader range of applications, including potential therapeutic uses in medicine. Additionally, its unique structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-13-27-20-23-22-18(14-21-19(25)15-9-5-4-6-10-15)24(20)16-11-7-8-12-17(16)26-2/h4-12H,3,13-14H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEMKQCIHWDDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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